2-Amino-5,5-difluorohexanoic acid

Description

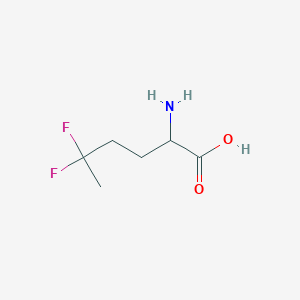

2-Amino-5,5-difluorohexanoic acid is a fluorinated non-proteinogenic amino acid characterized by two fluorine atoms at the C5 position of its hexanoic acid backbone. Its molecular formula is C₆H₁₁F₂NO₂, with a molecular weight of approximately 179.16 g/mol (calculated based on structural data). The compound is available as the hydrochloride salt (CAS 878905-19-2) and is primarily utilized in research settings, particularly in medicinal chemistry and peptide engineering, where fluorinated analogs enhance metabolic stability and bioavailability .

Properties

Molecular Formula |

C6H11F2NO2 |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

2-amino-5,5-difluorohexanoic acid |

InChI |

InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11) |

InChI Key |

SWIBLJLNQYWHHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C(=O)O)N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid backbone. One common method is the fluorination of 2-aminohexanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also a focus in industrial settings to minimize hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,5-difluorohexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amino or thiol derivatives.

Scientific Research Applications

2-Amino-5,5-difluorohexanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins.

Biology: Studied for its role in enzyme inhibition and protein-protein interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and activity.

Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5,5-difluorohexanoic acid involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-5,5-dimethylhexanoic Acid

- Molecular Formula: C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- Substituents : Two methyl groups at C3.

- CAS Number : 142886-10-0

- Key Differences: The dimethyl variant lacks fluorine, resulting in reduced electronegativity and polarity compared to the difluoro analog.

2-Amino-5,5-dimethyl-4-oxohexanoic Acid

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- Substituents : Two methyl groups at C5 and a ketone group at C3.

- CAS Number: Not explicitly listed (discontinued product).

- Key Differences :

2-Amino-5,5,5-trifluoropentanoic Acid

- Molecular Formula: C₅H₈F₃NO₂

- Molecular Weight : 177.12 g/mol

- Substituents : Three fluorine atoms at C5.

- CAS Number : 2365-80-2

- Key Differences: Shorter carbon chain (pentanoic vs. hexanoic acid) reduces steric bulk but may affect binding affinity in peptide contexts.

2-Amino-5,5,5-trifluoro-4-trifluoromethyl-pentanoic Acid

- Molecular Formula: C₆H₇F₆NO₂

- Molecular Weight : 239.12 g/mol

- Substituents : Three fluorine atoms at C5 and a trifluoromethyl group at C4.

- CAS Number : 16198-60-0

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2-Amino-5,5-difluorohexanoic acid | C₆H₁₁F₂NO₂ | ~179.16 | Two F at C5 | 878905-19-2 | Balanced fluorination for stability |

| 2-Amino-5,5-dimethylhexanoic acid | C₈H₁₇NO₂ | 159.23 | Two CH₃ at C5 | 142886-10-0 | Hydrophobic, membrane-permeable |

| 2-Amino-5,5-dimethyl-4-oxohexanoic acid | C₈H₁₅NO₃ | 173.21 | Two CH₃ at C5, ketone at C4 | N/A | Reactive ketone, discontinued |

| 2-Amino-5,5,5-trifluoropentanoic acid | C₅H₈F₃NO₂ | 177.12 | Three F at C5 | 2365-80-2 | Compact, high electronegativity |

| 2-Amino-5,5,5-trifluoro-4-trifluoromethyl-pentanoic acid | C₆H₇F₆NO₂ | 239.12 | Three F at C5, CF₃ at C4 | 16198-60-0 | Hyperfluorinated, sterically hindered |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.